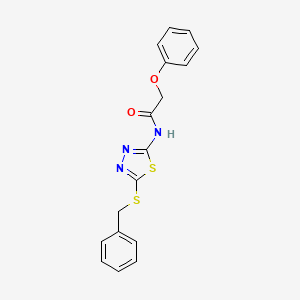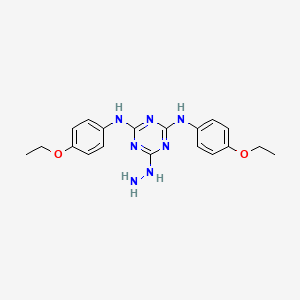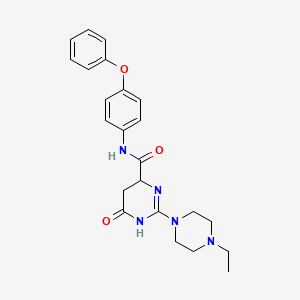
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine with phenoxyacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE can be compared with other thiadiazole derivatives such as:
- N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
- 5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-AMINE These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE lies in its specific phenoxyacetamide moiety, which imparts distinct characteristics and potential applications.
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O2S2/c21-15(11-22-14-9-5-2-6-10-14)18-16-19-20-17(24-16)23-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19,21) |
InChI Key |
GYSALSVSNBTIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine](/img/structure/B11183912.png)
![4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B11183917.png)
![N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11183919.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11183922.png)
![ethyl 2-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183928.png)

![6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11183935.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B11183938.png)
![Prop-2-en-1-yl 7-(4-chlorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11183941.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11183943.png)



![2-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B11183960.png)
